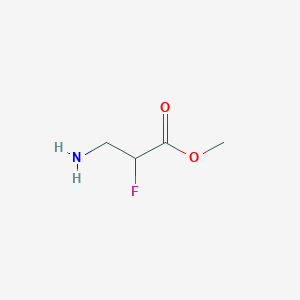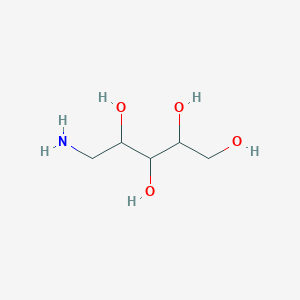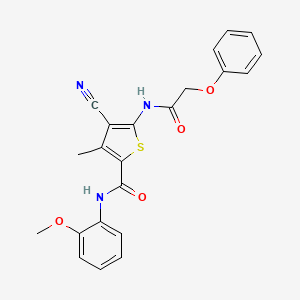
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Amidation Reaction: The amide groups are introduced through an amidation reaction involving the corresponding amines and carboxylic acid derivatives.
Methoxylation and Phenoxylation: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions using methanol and phenol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkyl halides, methanol, phenol, and suitable solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
相似化合物的比较
Similar Compounds
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-sulfonamide
Comparison
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the cyano group and the methoxyphenyl moiety may enhance its binding affinity to certain molecular targets, making it more effective in certain applications.
属性
分子式 |
C22H19N3O4S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14-16(12-23)22(25-19(26)13-29-15-8-4-3-5-9-15)30-20(14)21(27)24-17-10-6-7-11-18(17)28-2/h3-11H,13H2,1-2H3,(H,24,27)(H,25,26) |
InChI 键 |
DSNKXWQXECEEPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)


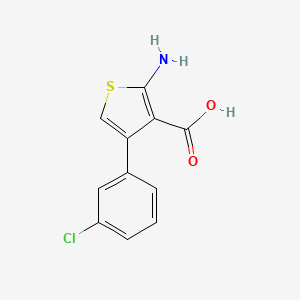

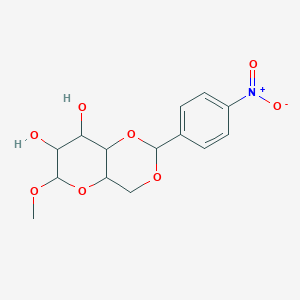
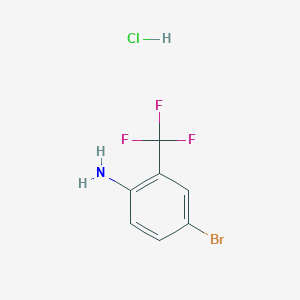

![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
